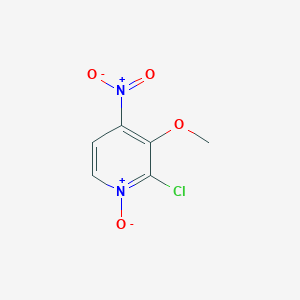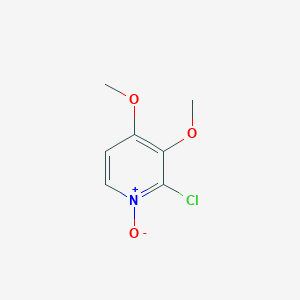
1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine, also known as 4-chloro-3,3,3-trifluoropropan-1-amine, is an organic compound that is widely used in the scientific research field. It is a versatile compound with a wide range of applications due to its unique structure and properties. It can be used as a starting material in various synthetic reactions, as well as being used in biological research.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Intermediates
One research application of related compounds involves their use as intermediates in chemical synthesis. For instance, Meyer and El Qacemi (2020) described the use of 2-chloro-3,3,3-trifluoroprop-1-ene in base-promoted reactions with various nucleophiles, providing access to β-substituted-trifluoromethyl-ethenes. These compounds serve as valuable intermediates, capable of undergoing further transformations, such as conversion to pyrrolidines through dipolar cycloaddition reactions, highlighting the versatility of trifluoromethylated compounds in chemical synthesis (Meyer & El Qacemi, 2020).
Synthesis of Organic Compounds
Komata et al. (2008) demonstrated the synthesis of 3,3,3-trifluoropropanoic acid from 1-chloro-3,3,3-trifluoropropene, showcasing the potential of chloro- and trifluoromethyl-substituted compounds in the preparation of functional organic acids. This method underscores the importance of such compounds in synthesizing derivatives with potential applications in material science and medicinal chemistry (Komata et al., 2008).
Material Science and Polymer Research
In the realm of material science, Fang et al. (2000) explored the synthesis of aromatic hyperbranched polyimides using a triamine monomer and various dianhydride monomers. The study highlights the use of trifluoromethyl-substituted compounds in developing polymers with unique properties, such as low moisture absorption and low dielectric constants, suitable for applications in electronics and gas separation technologies (Fang et al., 2000).
Analytical Chemistry Applications
Lizier and Zanoni (2012) employed ionic liquids to improve the separation and quantization of aromatic amines, including chloroaniline, by HPLC coupled to an electrochemical detector. This study exemplifies the analytical applications of chlorophenyl- and trifluoromethyl-substituted compounds in enhancing the detection of contaminants in consumer products, showcasing their utility in environmental monitoring and safety assessments (Lizier & Zanoni, 2012).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been reported to exhibit potent antileishmanial and antimalarial activities . These compounds interact with specific targets in the parasites causing these diseases, such as Leishmania aethiopica and Plasmodium berghei .
Mode of Action
It’s worth noting that related compounds, such as chlorfenapyr, work by disrupting the production of adenosine triphosphate (atp) in the mitochondria, leading to cellular death .
Biochemical Pathways
Related compounds, such as chlorfenapyr, inhibit mitochondrial respiration, disrupting important cellular biochemical processes .
Pharmacokinetics
Similar compounds have been evaluated for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . These properties influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) and ultimately its bioavailability.
Result of Action
Related compounds have shown potent antileishmanial and antimalarial activities . For instance, certain pyrazole derivatives have demonstrated superior antipromastigote activity and significant inhibition effects against Plasmodium berghei .
Action Environment
For instance, the fungicide pyraclostrobin is known to be influenced by environmental conditions .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4,8H,5,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWADCJNLVSUEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(F)(F)F)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1016531-10-4 | |
| Record name | 1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3-Aminophenyl)methyl]piperidine-3-carboxamide](/img/structure/B3198729.png)


![2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide](/img/structure/B3198765.png)

![5-Amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B3198778.png)
![2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione](/img/structure/B3198785.png)





